molecular formula C6H5N3O B8683075 (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole CAS No. 1571145-61-3

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole

Cat. No.: B8683075
CAS No.: 1571145-61-3
M. Wt: 135.12 g/mol
InChI Key: MMTHANLLPRCSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole is a heterocyclic compound that features both an imidazole and an isoxazole ring These rings are known for their significant roles in medicinal chemistry due to their biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions. This method is efficient and catalyst-free, providing high yields of the desired product . Another method involves the reaction of ethoxycarbonyl formonitrile oxide with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times. Additionally, metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions: (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and isoxazole rings, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like molecular oxygen and reducing agents such as sodium borohydride. Substitution reactions often involve the use of alkyl halides or acyl chlorides in the presence of bases like triethylamine .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of diketones, while reduction can yield dihydroimidazole derivatives .

Scientific Research Applications

(5E)-5-imidazol-4-ylidene-2H-1,2-oxazole has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and antiviral agent . The compound’s ability to bind to various enzymes and receptors makes it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, facilitating the formation of coordination complexes. These complexes can interact with enzymes and receptors, modulating their activity. The isoxazole ring, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5E)-5-imidazol-4-ylidene-2H-1,2-oxazole include other heterocyclic molecules such as oxazoles, thiazoles, and pyrazoles. These compounds share structural similarities and often exhibit comparable biological activities .

Uniqueness: What sets this compound apart from other similar compounds is the presence of both an imidazole and an isoxazole ring in a single moleculeThe dual-ring structure allows for versatile reactivity and the ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1571145-61-3

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-(1H-imidazol-5-yl)-1,2-oxazole

InChI

InChI=1S/C6H5N3O/c1-2-9-10-6(1)5-3-7-4-8-5/h1-4H,(H,7,8)

InChI Key

MMTHANLLPRCSJZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C2=CN=CN2

Origin of Product

United States

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